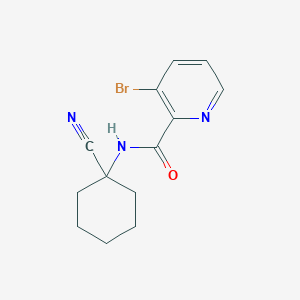
3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a chemical compound characterized by its bromine atom, cyanocyclohexyl group, and carboxamide functional group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow reactors and advanced purification techniques are often employed to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by other functional groups through oxidation reactions.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or hydrogen peroxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation can yield products such as 3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxylic acid.
Reduction can produce 3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxylate.
Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate in cross-coupling reactions.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The specific pathways and targets vary depending on the application and the biological system .
Comparison with Similar Compounds
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
3-Bromo-N-(1-cyanocyclohexyl)pyridine-3-carboxamide
Uniqueness: 3-Bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide is unique due to its specific position of the bromine atom and the cyanocyclohexyl group on the pyridine ring
Properties
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-10-5-4-8-16-11(10)12(18)17-13(9-15)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULWSWNLAIFZHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C=CC=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














